{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine
CAS No.: 1778857-70-7
Cat. No.: VC5728757
Molecular Formula: C15H15Cl2NO
Molecular Weight: 296.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1778857-70-7 |
|---|---|
| Molecular Formula | C15H15Cl2NO |
| Molecular Weight | 296.19 |
| IUPAC Name | N-[[4-chloro-2-(4-chlorophenoxy)phenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3 |
| Standard InChI Key | XVLHGHAOCGPTDU-UHFFFAOYSA-N |
| SMILES | CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name
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Systematic Name: N-[(4-Chloro-2-(4-chlorophenoxy)phenyl)methyl]ethanamine
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Molecular Formula: C₁₅H₁₅Cl₂NO
Structural Features
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Core Structure: A benzene ring substituted with chlorine at the 4-position and a 4-chlorophenoxy group at the 2-position.
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Side Chain: An ethylamine group (-CH₂-NH-CH₂CH₃) attached to the benzyl carbon.
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3D Conformation: Predicted to adopt a planar aromatic system with the ethylamine chain in a staggered configuration (Figure 1) .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂NO | |
| Molar Mass | 296.19 g/mol | |
| XLogP3 (Lipophilicity) | 4.92 (predicted) | |
| Hydrogen Bond Donors | 1 (amine group) |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step process:
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Formation of Chlorophenoxy Intermediate:
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Amination:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 4-Chlorophenol, NaOH, 80°C, 6 hr | 85% | |
| 2 | Ethylamine, DMF, 100°C, 12 hr | 72% |
Industrial Scalability
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Challenges: Sensitivity of the amine group to oxidation necessitates inert atmospheres during synthesis .
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Optimization: Continuous-flow reactors improve yield (up to 78%) by minimizing side reactions .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Table 3: Experimental Physicochemical Data
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